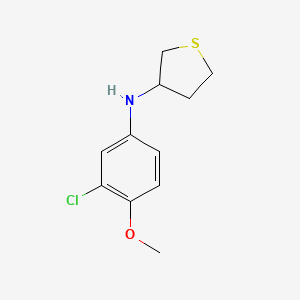
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . It is characterized by the presence of a thiolane ring attached to an amine group, with a 3-chloro-4-methoxyphenyl substituent . This compound is used primarily in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-chloro-4-methoxyaniline with thiolane-3-one under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-methoxyphenylamine: Shares the same phenyl substituent but lacks the thiolane ring.
Thiolan-3-amine: Contains the thiolane ring but lacks the phenyl substituent.
Uniqueness
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is unique due to the combination of its thiolane ring and 3-chloro-4-methoxyphenyl substituent, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14ClNOS |
|---|---|
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(6-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Clé InChI |
UALVEFNDTBOIOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2CCSC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13196394.png)
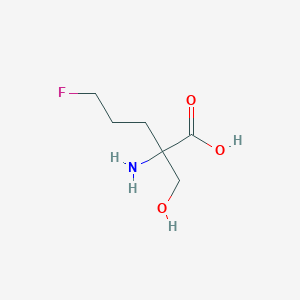
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
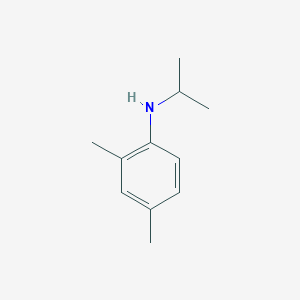
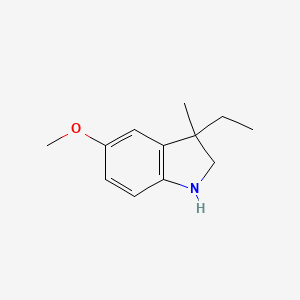
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
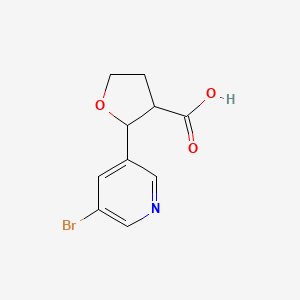





![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
